molecular formula C20H21N3O2S B2766530 4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine CAS No. 341967-37-1

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

Cat. No. B2766530
M. Wt: 367.47
InChI Key: PEOOUFAEYOWCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine” appears to be a complex organic molecule. It contains several functional groups including a pyridine ring, a sulfonyl group, and a hydrazino group. These functional groups suggest that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, or coupling reactions.



Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.



Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present. For example, the pyridine ring might participate in electrophilic substitution reactions, while the sulfonyl group could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure, polarity, and the functional groups present. These properties could include things like melting point, boiling point, solubility, and stability.


Scientific Research Applications

Stereochemistry and Asymmetric Sulfoxide Formation

Research into the stereochemistry of sulfoxides derived from pyridine compounds has shed light on the intricate role of asymmetric sulfur atoms. For instance, studies on ligands like 4-methylthio-6-phenyl-2,2'-bipyridine and their sulfoxide and sulfone derivatives highlight the significance of stereochemistry controlled by asymmetric sulfur atoms. These compounds exhibit unique crystal structures and show potential in electroluminescent properties, although not suitable for LECs due to weak emission in solution (Bouamaied et al., 2012).

Synthesis and Complexation with Metal Ions

The synthesis and complexation of tosylated 4-aminopyridine with nickel (II) and iron (II) ions demonstrate the relevance of sulfonylated compounds in medicine and chemistry. The study indicates these complexes could enhance biological and catalytic potentials, offering insights into pharmaceutical and chemical industry applications (Orie et al., 2021).

Aminolysis and Aryl Hydroxylation Reactions

Investigations into the aminolysis of p-nitrophenyl acetate by aminopyridines in various solvents have unveiled mechanisms of amide formation and catalysis. These findings are pivotal for understanding reaction mechanisms in both aqueous and aprotic solvents (Deady & Finlayson, 1980).

Photoluminescent and Electrochemical Properties

The synthesis and characterization of polypyridine ruthenium(II) complexes containing different monodentate ligands have been explored for their photoluminescent and electrochemical properties. This research provides valuable insights into the photochemical and thermal synthesis of such complexes, potentially contributing to advancements in photoluminescent materials (Bonnet et al., 2003).

Catalytic Regioselectivity and Sulfonation

A breakthrough in catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes has been reported, showcasing a novel approach to achieving atypical regioselectivity in chelation-assisted cyclometalation. This development opens new pathways for selective sulfonation reactions (Saidi et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s difficult to provide details on the safety and hazards of this compound.


Future Directions

Future research on this compound could involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, investigating its potential uses, or exploring its mechanism of action if it has bioactive properties.


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a detailed and accurate analysis, specific studies and experimental data would be needed.


properties

IUPAC Name

1-methyl-1-[4-methyl-3-(4-methylphenyl)sulfonyl-6-phenylpyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-9-11-17(12-10-14)26(24,25)19-15(2)13-18(22-20(19)23(3)21)16-7-5-4-6-8-16/h4-13H,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOOUFAEYOWCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C3=CC=CC=C3)N(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(1-methylhydrazino)-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.